Cas no 1269293-93-7 (2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine)
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
- 2-[2-(4-methylphenyl)pyrazol-3-yl]pyridine
- 1269293-93-7
- 2-(1-p-tolyl-1H-pyrazol-5-yl)pyridine
- AKOS022172640
- 2-[1-(4-Methylphenyl)-1H-pyrazol-5-yl]pyridine
- DTXSID50719059
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- Inchi: 1S/C15H13N3/c1-12-5-7-13(8-6-12)18-15(9-11-17-18)14-4-2-3-10-16-14/h2-11H,1H3
- InChI Key: BSQFYSFLMBWURA-UHFFFAOYSA-N
- SMILES: N1(C(=CC=N1)C1C=CC=CN=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 235.110947427g/mol
- Monoisotopic Mass: 235.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30.7Ų
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172641-1g |
2-(1-(p-tolyl)-1H-pyrazol-5-yl)pyridine |
1269293-93-7 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A029189762-1g |
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine |
1269293-93-7 | 95% | 1g |
511.92 USD | 2021-06-01 | |
| Chemenu | CM172641-1g |
2-(1-(p-tolyl)-1H-pyrazol-5-yl)pyridine |
1269293-93-7 | 95% | 1g |
$506 | 2024-08-02 | |
| Ambeed | A267010-1g |
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine |
1269293-93-7 | 95+% | 1g |
$460.0 | 2024-04-25 |
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Suppliers
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Professional Introduction to 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine (CAS No. 1269293-93-7)
2-(1-(p-Tolyl-1H-pyrazol-5-yl)pyridine), identified by its CAS number 1269293-93-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both pyridine and pyrazole moieties in its molecular framework makes it a versatile scaffold for designing novel bioactive molecules.
The compound's structure consists of a pyridine ring connected to a pyrazole ring, which is further substituted with a p-tolyl group. This particular arrangement imparts distinct electronic and steric properties, making it an attractive candidate for further functionalization and derivatization. In recent years, there has been a growing interest in such multi-heterocyclic systems due to their ability to interact with biological targets in multiple ways, thereby enhancing binding affinity and selectivity.
One of the most compelling aspects of 2-(1-(p-tolyl-1H-pyrazol-5-yl)pyridine) is its potential as a building block for drug discovery. The pyrazole moiety is known for its role in various bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents. By incorporating this moiety into a pyridine backbone, researchers can leverage the synergistic effects of both rings to develop more effective therapeutic agents. The p-tolyl group, on the other hand, can modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
Recent studies have highlighted the importance of understanding the structural features of such compounds in relation to their biological activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that substituents like p-tolyl can significantly enhance the binding affinity of pyrazole-based compounds to certain enzymes. This finding underscores the value of 2-(1-(p-tolyl-1H-pyrazol-5-yl)pyridine) as a lead compound for further optimization.
The compound's potential extends beyond its role as a mere scaffold. Researchers have explored its utility in designing molecules that can modulate various signaling pathways involved in diseases such as cancer and neurodegenerative disorders. The pyridine-pyrazole hybrid structure allows for multiple points of interaction with biological targets, making it a promising candidate for developing multitargeted drugs. Such drugs have the advantage of addressing multiple aspects of a disease simultaneously, potentially leading to more comprehensive treatment strategies.
In addition to its pharmaceutical applications, 2-(1-(p-tolyl-1H-pyrazol-5-yl)pyridine) has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The ability to fine-tune these properties through strategic functionalization opens up new avenues for developing advanced materials with tailored functionalities.
The synthesis of 2-(1-(p-tolyl-1H-pyrazol-5-yl)pyridine) presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access such complex structures more efficiently, paving the way for rapid discovery and development.
One particularly noteworthy aspect of this compound's synthesis is the use of transition metal-catalyzed reactions. These reactions often provide superior selectivity and efficiency compared to traditional methods, enabling the construction of complex molecular architectures with fewer byproducts. Such advancements are crucial for streamlining the drug discovery process and reducing costs associated with development.
The growing interest in heterocyclic compounds like 2-(1-(p-tolyl-1H-pyrazol-5-yl)pyridine is also driven by their potential environmental benefits. Many heterocyclic systems exhibit high biodegradability and low toxicity, making them attractive alternatives to traditional chemical entities. This aligns with the broader trend towards sustainable chemistry, where compounds are designed not only for their efficacy but also for their environmental footprint.
In conclusion, 2-(1-(p-tolyl-1H-pyrazol-5-yl)pyridine (CAS No. 1269293-93-7) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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